

# Molecular weight and formula of Methyl 2-bromopropionate

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## Compound of Interest

Compound Name: Methyl 2-bromopropionate

Cat. No.: B044725

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## An In-depth Technical Guide to Methyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 2-bromopropionate**, a versatile reagent with significant applications in polymer chemistry and radiopharmaceutical development. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis and key applications, and relevant safety information.

### Core Properties and Data

**Methyl 2-bromopropionate** is a halogenated ester widely utilized as an initiator in controlled radical polymerizations and as a precursor in the synthesis of various organic molecules.

Table 1: Chemical and Physical Properties of **Methyl 2-bromopropionate**

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	167.00 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Alternate Names	Methyl 2-bromopropionate, Methyl α-bromopropionate	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	5445-17-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear, colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[8]</a>
Density	1.497 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	51 °C at 19 mmHg	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index	n <sub>20</sub> /D 1.451	<a href="#">[5]</a>
Solubility	Insoluble in water	<a href="#">[5]</a> <a href="#">[8]</a>

Table 2: Safety and Hazard Information for **Methyl 2-bromopropionate**

Hazard Classification	Description	References
Flammability	Flammable liquid and vapor	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Corrosivity	Causes severe skin burns and eye damage	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Inhalation Toxicity	May cause respiratory irritation. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.	<a href="#">[1]</a> <a href="#">[8]</a>
Signal Word	Danger	<a href="#">[5]</a>

## Synthesis of Methyl 2-bromopropionate

A common and efficient method for the synthesis of **Methyl 2-bromopropionate** is the Fischer esterification of 2-bromopropionic acid with methanol, using a strong acid catalyst.

## Experimental Protocol: Fischer Esterification

Objective: To synthesize **Methyl 2-bromopropionate** from 2-bromopropionic acid and methanol.

Materials:

- 2-bromopropionic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution of NaCl)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (optional, for water removal)
- Separatory funnel
- Distillation apparatus

Procedure:

- To a round-bottom flask, add 2-bromopropionic acid and an excess of methanol (e.g., 3-5 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.

- Equip the flask with a reflux condenser (and optionally a Dean-Stark trap to collect the water byproduct and drive the reaction to completion).
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude **Methyl 2-bromopropionate** by vacuum distillation to obtain the final product.

## Synthesis Workflow

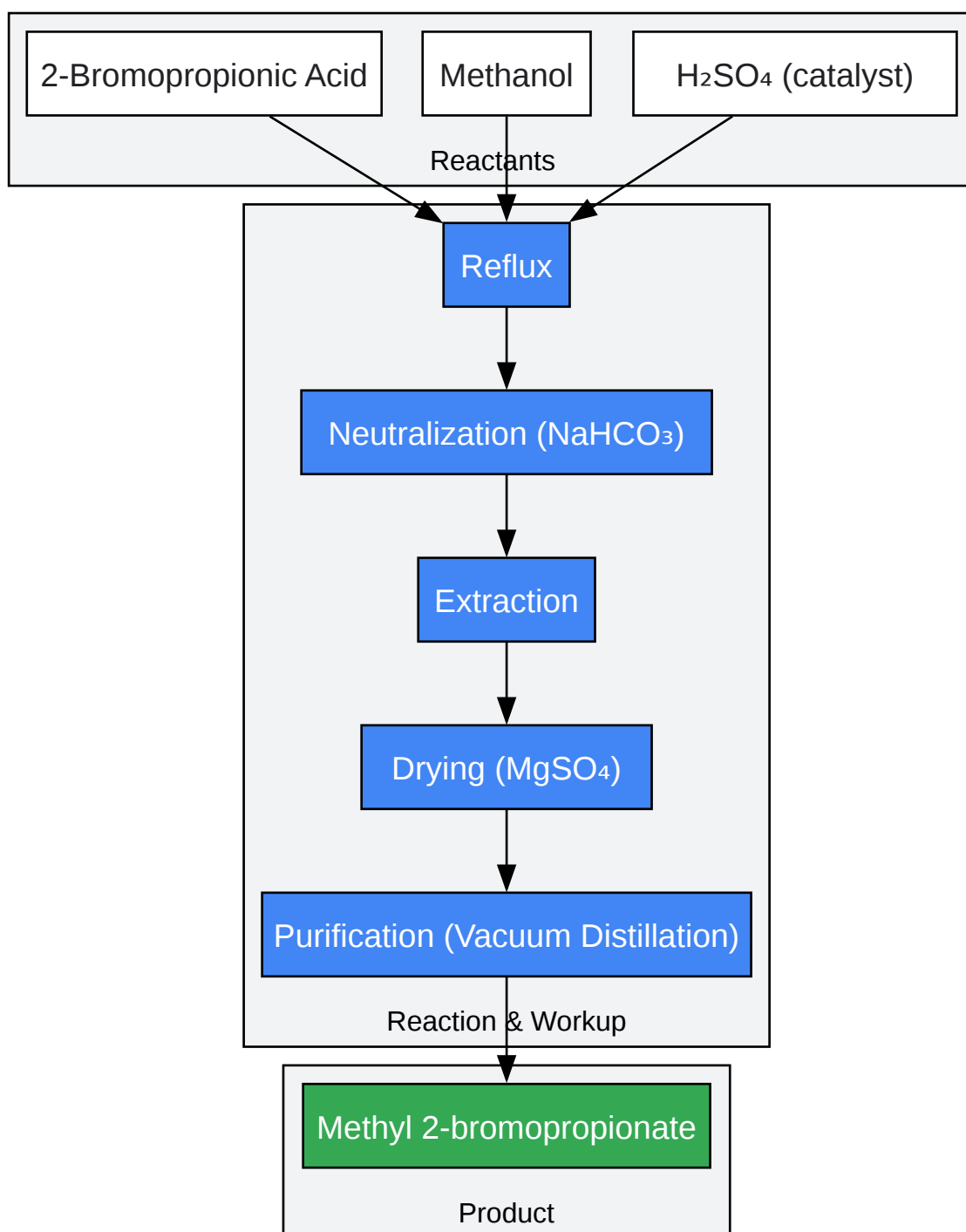


Diagram 1: Synthesis of Methyl 2-bromopropionate via Fischer Esterification

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Diagram 1: Synthesis of **Methyl 2-bromopropionate** via Fischer Esterification

## Applications in Research and Development

**Methyl 2-bromopropionate** is a key building block in several advanced applications, most notably in polymer science and medical imaging.

## Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersities, and complex architectures. **Methyl 2-bromopropionate** serves as an efficient initiator for the ATRP of various monomers, such as acrylates and methacrylates.

Objective: To synthesize poly(n-butyl acrylate) with a controlled molecular weight and low polydispersity using **Methyl 2-bromopropionate** as an initiator.

Materials:

- n-Butyl acrylate (inhibitor removed)
- **Methyl 2-bromopropionate** (initiator)
- Copper(I) bromide (CuBr, catalyst)
- N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
- Anisole (solvent)
- Schlenk flask and line
- Syringes
- Nitrogen or Argon gas

Procedure:

- To a Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), add CuBr.
- Add anisole and the ligand (PMDETA) to the flask and stir until a homogeneous solution is formed.

- Add the monomer (n-butyl acrylate) to the catalyst solution.
- Initiate the polymerization by adding **Methyl 2-bromopropionate** to the reaction mixture via syringe.
- Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
- Take samples periodically to monitor the monomer conversion (by GC or  $^1\text{H}$  NMR) and the evolution of molecular weight and polydispersity (by size-exclusion chromatography, SEC).
- After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.
- Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to obtain the final product.

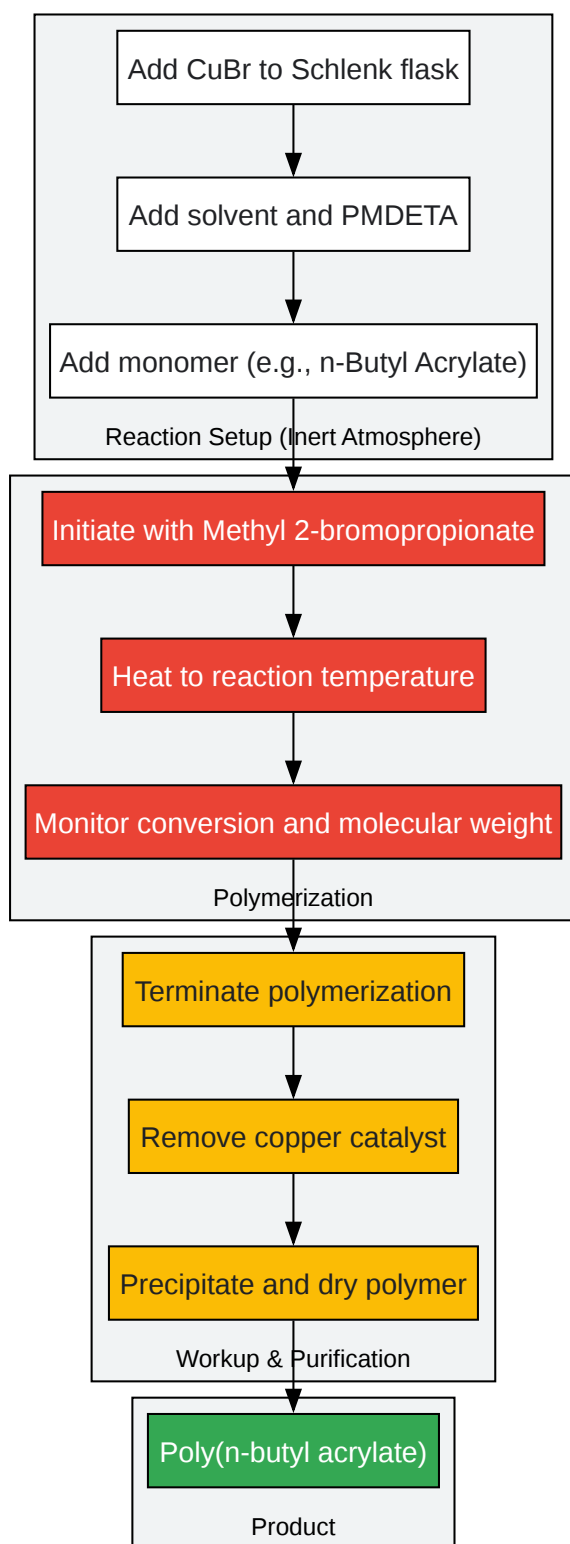


Diagram 2: Workflow for ATRP using Methyl 2-bromopropionate

[Click to download full resolution via product page](#)Diagram 2: Workflow for ATRP using **Methyl 2-bromopropionate**



## Precursor for Radiopharmaceutical Synthesis

**Methyl 2-bromopropionate** is a key starting material for the synthesis of 2-[ $^{18}\text{F}$ ]-Fluoropropionic Acid ([ $^{18}\text{F}$ ]FPA), a promising positron emission tomography (PET) tracer for imaging prostate cancer and cardiotoxicity.[5]

The synthesis of [ $^{18}\text{F}$ ]FPA from **Methyl 2-bromopropionate** is a two-step process:

- Radiolabeling: Nucleophilic substitution of the bromide with [ $^{18}\text{F}$ ]fluoride.
- Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.

Due to the short half-life of fluorine-18 (approximately 110 minutes), this synthesis is typically performed in an automated radiosynthesis module. The purification is often carried out using solid-phase extraction (SPE) cartridges to ensure speed and efficiency.[5]

## Conclusion

**Methyl 2-bromopropionate** is a valuable and versatile chemical intermediate. Its utility as an initiator in ATRP allows for the precise synthesis of a wide range of polymers, while its role as a precursor to the PET imaging agent [ $^{18}\text{F}$ ]FPA highlights its importance in the development of advanced diagnostic tools. A thorough understanding of its properties and reaction conditions is crucial for its safe and effective use in research and development.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)